(E)-3-bromo-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzamide
CAS No.: 1235692-55-3
Cat. No.: VC7317755
Molecular Formula: C20H21BrN2O3
Molecular Weight: 417.303
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1235692-55-3 |
|---|---|
| Molecular Formula | C20H21BrN2O3 |
| Molecular Weight | 417.303 |
| IUPAC Name | 3-bromo-N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]benzamide |
| Standard InChI | InChI=1S/C20H21BrN2O3/c21-17-4-1-3-16(13-17)20(25)22-14-15-8-10-23(11-9-15)19(24)7-6-18-5-2-12-26-18/h1-7,12-13,15H,8-11,14H2,(H,22,25)/b7-6+ |
| Standard InChI Key | LCTWRBGVRLXKPU-VOTSOKGWSA-N |
| SMILES | C1CN(CCC1CNC(=O)C2=CC(=CC=C2)Br)C(=O)C=CC3=CC=CO3 |
Introduction
(E)-3-bromo-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzamide is a complex organic compound characterized by its unique structural features, including a bromo substituent, a piperidine ring, and a furan moiety. This compound is primarily studied for its potential applications in medicinal chemistry and pharmacology.
Synthesis
The synthesis of (E)-3-bromo-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzamide typically involves several key steps, which may vary depending on the desired yield and purity of the final product. Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to monitor the progress of the reaction and confirm the structure of intermediates and final products.
Potential Applications
This compound has potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. Its interactions with biological macromolecules may lead to alterations in enzyme activity or receptor signaling pathways, contributing to its potential therapeutic effects.
Chemical Reactions
(E)-3-bromo-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzamide can undergo several types of chemical reactions, each requiring specific conditions such as temperature, pressure, and catalysts to optimize yields and minimize by-products. Reaction mechanisms can be elucidated through kinetic studies and mechanistic investigations.
Comparison with Similar Compounds
Similar compounds, such as (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2,5-dimethylbenzamide, have been studied for their potential in modulating the activity of specific receptors, like the melanocortin-5 receptor (MC5R). These compounds often exhibit varying affinities for different receptor subtypes, indicating that slight modifications in structure can lead to significant changes in biological activity.
Data Table: Comparison of Structural Features
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume